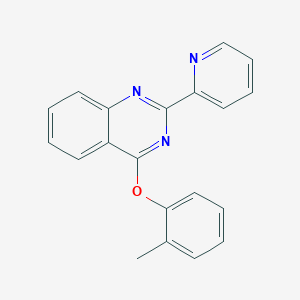![molecular formula C15H20N4O4S B7645201 N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, commonly known as MPTP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MPTP is a small molecule that has a molecular weight of 366.45 g/mol and a melting point of 195-197°C. The compound is a white to off-white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The exact mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and signaling pathways. MPTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in several cancer cell lines. MPTP has also been shown to reduce the production of inflammatory mediators in vitro and in animal models of inflammation. In addition, MPTP has been shown to protect dopaminergic neurons from oxidative stress and apoptosis in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for use in laboratory experiments. The compound is readily available from commercial sources and can be synthesized using standard organic chemistry techniques. MPTP is also relatively stable and can be stored for extended periods of time without significant degradation. However, MPTP has some limitations for use in laboratory experiments. The compound has low solubility in aqueous solvents, which can limit its use in certain applications. In addition, MPTP has been shown to exhibit some toxicity in animal models, which can limit its use in certain in vivo studies.
Orientations Futures
There are several future directions for research on MPTP. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which could have potential therapeutic applications in cancer and inflammation. Another area of interest is the development of MPTP derivatives with improved solubility and pharmacokinetic properties, which could enhance their efficacy and reduce their toxicity. Finally, further studies are needed to elucidate the exact mechanism of action of MPTP and its potential therapeutic applications in neurodegenerative disorders.
Méthodes De Synthèse
MPTP can be synthesized by the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,3,5-trimethylpyrazole in the presence of an organic base, followed by reduction of the nitro group and subsequent acetylation of the resulting amine. The synthesis of MPTP has been described in several publications, and the compound can be obtained from commercial sources.
Applications De Recherche Scientifique
MPTP has been investigated for its potential use as a therapeutic agent in several disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MPTP has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
Propriétés
IUPAC Name |
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-9-15(10(2)19(4)17-9)18-24(21,22)14-8-12(16-11(3)20)6-7-13(14)23-5/h6-8,18H,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNCPUDPFJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
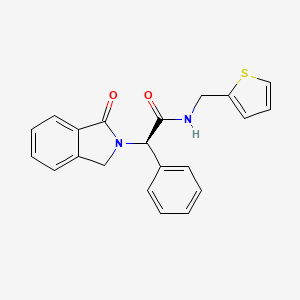
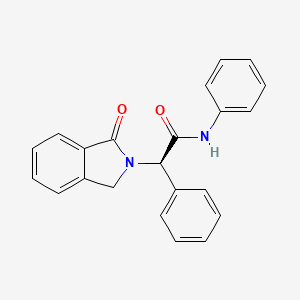
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
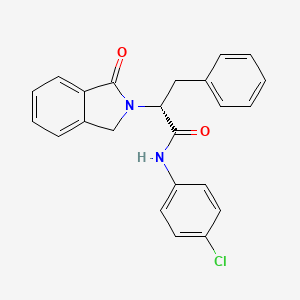

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
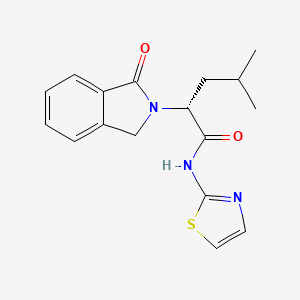
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)

![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
